molecular formula C20H30N2O2 B2610800 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034443-58-6

4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2610800
CAS No.: 2034443-58-6
M. Wt: 330.472
InChI Key: PPSOKRLLBBVNCA-UHFFFAOYSA-N
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Description

4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a chemical compound supplied for research and experimental purposes. It has the CAS Number 2034443-58-6 and a molecular formula of C20H30N2O2, with a molecular weight of 330.4644 . The compound features a benzamide structure linked to a piperidine moiety that is substituted with an oxan-4-yl group. This molecular architecture is of significant interest in medicinal chemistry and pharmacology research. Compounds with similar structural features, particularly those containing a piperidine scaffold, have been investigated for their potential interactions with various receptor systems in scientific studies . Furthermore, the broader class of synthetic compounds, including novel synthetic cannabinoids, is a dynamic area of scientific inquiry; researchers use such tools to study receptor binding affinities, functional activities, and metabolic pathways . It is crucial to note that many of these novel and emerging molecules are still under investigation and may present unknown toxicodynamic profiles, underscoring the importance of rigorous laboratory safety and handling protocols . This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is not a guarantee of the compound's properties or effects. Researchers should conduct their own thorough safety and hazard evaluations prior to use.

Properties

IUPAC Name

4-ethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-2-16-3-5-18(6-4-16)20(23)21-15-17-7-11-22(12-8-17)19-9-13-24-14-10-19/h3-6,17,19H,2,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSOKRLLBBVNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents, which facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, which the compound can bind to and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold Modifications

  • 4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-yl]Methyl}Benzamide (C22H27N2O2) :
    This analog replaces the oxan-4-yl group with a 4-methylbenzoyl substituent. The piperidine ring adopts a half-chair conformation, with dihedral angles between benzene rings at 89.1°, influencing packing via N–H⋯O and C–H⋯O hydrogen bonds .
  • 4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate: Chlorine substituents enhance hydrophobicity and stabilize a chair conformation. Crystal packing involves O–H⋯O and N–H⋯O interactions, forming sheets parallel to (101) .
  • 3-Cyano-N-{[1-(Oxan-4-yl)Piperidin-4-yl]Methyl}Benzamide (BK67312): A cyano group at the benzamide meta-position increases polarity (MW: 327.42 vs.

Piperidine Substituent Variations

  • Oxan-4-yl vs. Acyl Groups :
    The oxan-4-yl group introduces an oxygen atom, enhancing solubility compared to hydrophobic acyl groups (e.g., 4-methylbenzoyl). This may improve blood-brain barrier penetration for CNS targets .
  • Sulfonyl and Fluorinated Derivatives :
    Compounds like [18F]CFPyPB () incorporate sulfonyl and fluoropyridinyl groups, which increase metabolic stability and enable PET imaging applications.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Features
Target Compound C22H30N2O2 354.49 Ethyl, Oxan-4-yl Moderate lipophilicity
4-Methyl-Benzamide Analog C22H27N2O2 350.45 Methyl, 4-Methylbenzoyl Low solubility (hydrophobic)
BK67312 C19H25N3O2 327.42 Cyano, Oxan-4-yl High polarity
4-Chloro Analog C20H20Cl2N2O2 403.29 Chlorine, Chlorobenzoyl High hydrophobicity

Biological Activity

The compound 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the oxan and ethyl groups. The general synthetic pathway can be summarized as follows:

  • Formation of the Piperidine Ring : The initial step often involves cyclization reactions to form the piperidine structure.
  • Introduction of the Oxan Group : This can be achieved through etherification or similar reactions involving oxan derivatives.
  • Benzamide Formation : The final product is formed by coupling the piperidine derivative with a benzamide moiety.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey Reagents
1CyclizationPiperidine precursors
2EtherificationOxan derivatives
3CouplingBenzoyl chloride

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antiviral agent and its interactions with specific biological targets.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against viruses such as Ebola. For instance, derivatives containing piperidine rings have shown efficacy in inhibiting viral entry by interacting with cellular proteins involved in viral pathogenesis .

Case Studies

  • Ebola Virus Inhibition : A study on piperidine derivatives demonstrated significant inhibition of Ebola virus entry, with some compounds achieving submicromolar activity levels. The mechanism was attributed to interference with viral glycoprotein interactions at the level of NPC1 (Niemann-Pick C1) receptors .
  • Cancer Cell Lines : Other derivatives have been tested for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through various pathways, including hypoxia-inducible factor (HIF) pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzamide and piperidine structures significantly influence biological activity. For example:

  • Substituent Variations : Different substituents on the benzamide moiety can enhance or reduce affinity for target proteins.
  • Chain Length and Branching : The length and branching of alkyl chains (like ethyl in this case) can affect lipophilicity and membrane permeability, which are crucial for bioavailability.

Table 2: SAR Insights

ModificationEffect on Activity
Benzamide SubstituentsIncreased affinity for targets
Alkyl Chain LengthEnhanced lipophilicity
Ring ModificationsAltered receptor interactions

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